molecular formula C19H30N4O6 B1179117 (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine CAS No. 155272-05-2

(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine

Cat. No.: B1179117
CAS No.: 155272-05-2
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Description

(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine (CAS 155272-14-3) is a high-purity, research-grade chemical compound with a molecular formula of C17H18N4O3 and a molecular weight of 326.35 g/mol . This compound is a styrylxanthine derivative, a class of molecules known for their potent and selective antagonism of adenosine receptors . As a non-selective adenosine receptor antagonist, its primary research value lies in investigating the neuromodulatory role of adenosine in the central nervous system . By blocking adenosine A1, A2, and A3 receptors, this compound helps researchers study pathways involved in neuronal excitability, neuroprotection, and the regulation of neurotransmitter release . Its structure-activity relationship, characterized by the 8-styryl substitution, is a key feature for enhancing receptor affinity and selectivity, making it a valuable tool for probing purinergic signaling in cellular and animal models of neurological conditions . Studies on structurally similar xanthine derivatives have explored their potential as therapeutic agents for Parkinson's disease, highlighting the relevance of this chemical class in pre-clinical neuroscience research . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-diethyl-8-[(E)-2-(4-hydroxyphenyl)ethenyl]-7-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-4-21-16-15(17(24)22(5-2)18(21)25)20(3)14(19-16)11-8-12-6-9-13(23)10-7-12/h6-11,23H,4-5H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQLNJCUEMABBR-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155272-05-2
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4-hydroxyphenyl)ethenyl)-7-methyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine typically involves the condensation of 1,3-diethyl-7-methylxanthine with a suitable hydroxystyryl precursor. The reaction is often carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the styryl group can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Adenosine Receptor Antagonism

One of the primary applications of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine is its role as an adenosine A2 receptor antagonist . Research indicates that derivatives of xanthines can selectively inhibit adenosine receptors, which are implicated in various physiological processes including inflammation, neuroprotection, and cancer progression. The compound has shown a notable selectivity for the A2 subtype over the A1 subtype, which is significant for therapeutic interventions aimed at modulating adenosine signaling pathways .

Neuroprotective Effects

Studies have suggested that xanthine derivatives may possess neuroprotective properties. The ability of this compound to modulate adenosine receptors could be beneficial in conditions such as Parkinson's disease and Alzheimer's disease, where adenosine signaling plays a crucial role in neurodegeneration. The compound's selective antagonism at the A2 receptors may help mitigate excitotoxicity and promote neuronal survival .

Cosmeceutical Formulations

The antioxidant properties attributed to this compound position it as a potential ingredient in cosmeceuticals. Its ability to scavenge free radicals can be leveraged in skincare products aimed at reducing oxidative stress on the skin, thereby potentially preventing premature aging and improving skin health .

Selectivity Studies

Research conducted on various xanthine derivatives has demonstrated that small modifications in their structure can lead to significant changes in receptor selectivity and potency. For instance, studies have shown that 7-methyl analogues exhibit enhanced selectivity for A2 receptors compared to their non-methylated counterparts . This insight is critical for designing new compounds with improved therapeutic profiles.

Antidepressant Potential

The compound has also been studied for its potential antidepressant effects due to its action on adenosine receptors. Xanthines have been identified as having mood-enhancing properties through their ability to modulate neurotransmitter systems involved in mood regulation .

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can modulate various signaling pathways, resulting in diverse biological effects. Additionally, the compound may interact with adenosine receptors, contributing to its stimulant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Key structural analogs and their biological activities are summarized below:

Compound Name Substituents (8-position) Adenosine Receptor Selectivity Key References
(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine 4-hydroxystyryl A2A (predicted)
KW-6002 3,4-dimethoxystyryl A2A (IC50 = 12 nM)
(E)-1,3-Diethyl-8-(3-nitrostyryl)-7-methylxanthine 3-nitrostyryl A2B (weak activity)
(E)-1,3-Dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine 3,4-dimethoxystyryl A2A (IC50 = 8 nM)
  • KW-6002 : The 3,4-dimethoxystyryl group confers high A2A selectivity and oral bioavailability, making it a lead compound in Parkinson’s disease research ().
  • 3-Nitrostyryl analog : The electron-withdrawing nitro group reduces A2A affinity but may enhance interactions with other receptor subtypes ().
  • 4-Hydroxystyryl vs. Methoxy Groups : The hydroxyl group in the target compound may improve water solubility but could reduce membrane permeability compared to methoxy derivatives ().

Physicochemical Properties

Predicted collision cross-section (CCS) and solubility data highlight differences in molecular interactions:

Compound (CID) Molecular Formula Predicted CCS [M+H]+ (Ų) Solubility
6448887 (4-methoxy-3-methylstyryl) C20H24N4O3 191.5 Low (DMSO)
6448862 (2,4-dimethoxy-3-methylstyryl) C21H26N4O4 199.7 Insoluble (Water)
Target compound (hypothetical) C19H22N4O3 ~187–192 (estimated) Moderate (DMSO) -

The hydroxyl group in the target compound is expected to reduce lipophilicity (logP) compared to methoxy analogs, aligning with trends observed in xanthine derivatives ().

Therapeutic Potential

  • Neuroprotection : KW-6002’s efficacy in MPTP-induced Parkinson’s models () suggests that the target compound, with enhanced solubility, might offer improved CNS delivery.
  • Oncology : Nitrostyryl derivatives () show divergent receptor interactions, highlighting the tunability of xanthine scaffolds for cancer therapy.

Biological Activity

(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine is a xanthine derivative that has garnered attention for its potential biological activities, particularly as an adenosine receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, and its structure features a xanthine core modified with diethyl and hydroxystyryl groups. The presence of these substituents is crucial for its biological interactions.

  • Adenosine Receptor Antagonism :
    • The compound acts primarily as an antagonist at the A1 and A2A adenosine receptors. Research indicates that modifications in the xanthine structure enhance receptor affinity, which is significant for therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's .
    • The para-substitution on the phenoxymethyl side-chain notably influences the binding affinity, with certain analogs showing improved interaction profiles .
  • Phosphodiesterase Inhibition :
    • Like other methylxanthines, this compound may inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP). This mechanism can enhance neurotransmitter release and improve neuronal excitability .
  • Ryanodine Receptor Modulation :
    • There is evidence that methylxanthines can activate ryanodine receptors (RyRs), which play a critical role in calcium signaling within cells. This activation can lead to increased muscle contraction and neuronal excitability .

Antidepressant Effects

  • Preliminary studies suggest that xanthine derivatives like this compound may exhibit antidepressant properties. The modulation of adenosine receptors is thought to contribute to mood regulation .

Neuroprotective Properties

  • The ability to antagonize adenosine receptors may also confer neuroprotective effects by preventing excessive neuronal inhibition, thereby supporting cognitive function and survival .

Anti-inflammatory Effects

  • Some studies indicate that xanthine derivatives possess anti-inflammatory properties, potentially through the modulation of immune responses mediated by adenosine receptors .

Case Studies and Research Findings

  • Study on Adenosine Receptor Affinity :
    • A study evaluated various xanthine derivatives for their affinity towards A1 and A2A receptors. It was found that para-substituted derivatives exhibited significant binding affinities, suggesting potential for drug development targeting neurodegenerative conditions .
  • Neuroprotective Mechanisms :
    • Research highlighted the role of this compound in enhancing neuronal survival under stress conditions by modulating calcium signaling through RyR activation .
  • Antidepressant Activity :
    • Clinical trials have explored the antidepressant potential of various xanthines, finding that compounds with similar structures to this compound can significantly alleviate symptoms in animal models of depression .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
Adenosine AntagonismBlocks A1 and A2A receptors
Phosphodiesterase InhibitionIncreases cAMP levels
Ryanodine Receptor ModulationEnhances calcium signaling
Antidepressant EffectsModulates mood via adenosine pathways
Neuroprotective EffectsSupports neuronal survival
Anti-inflammatory EffectsModulates immune responses

Q & A

Q. How can researchers optimize the synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine to improve yield and purity?

Methodological Answer: Synthetic routes for xanthine derivatives often involve condensation reactions of substituted uracils or purine precursors. For example, and describe the use of 1-benzyl-5,6-diaminouracil intermediates to synthesize structurally related xanthines. Optimization strategies include:

  • Temperature Control : Conducting reactions at 60–80°C to minimize side products (e.g., elimination-substitution byproducts) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for heterocyclic systems .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Q. What advanced spectroscopic methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the styryl moiety (e.g., doublet signals at δ 6.5–7.5 ppm for vinyl protons) and ethyl/methyl groups (δ 1.2–4.5 ppm) .
  • HPLC-MS : Validate molecular weight (384.43 g/mol) and purity (≥98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolve stereochemistry of the (E)-styryl configuration, critical for receptor binding .

Q. What in vitro assays are suitable for evaluating the adenosine A2A receptor antagonism of this compound?

Methodological Answer:

  • Radioligand Displacement Assays : Use [3H]SCH 58261 or [3H]ZM 241385 to measure competitive binding affinity (IC50) in striatal membrane preparations .
  • cAMP Accumulation Assays : Treat HEK293 cells expressing human A2A receptors with forskolin and quantify cAMP inhibition via ELISA .

Advanced Research Questions

Q. How can researchers investigate the neuroprotective effects of this compound in Parkinson’s disease models?

Methodological Answer:

  • MPTP-Induced Neurotoxicity : Administer MPTP (20 mg/kg, i.p.) to mice and evaluate motor deficits via rotarod or pole tests. Co-treat with the compound (5–10 mg/kg, p.o.) to assess rescue of dopaminergic neuron loss (TH+ immunostaining in substantia nigra) .
  • Microdialysis : Measure extracellular adenosine levels in striatal regions using LC-MS to correlate receptor blockade with neuroprotection .

Q. How should discrepancies in solubility data across studies be addressed?

Methodological Answer: reports solubility in DMSO (6 mg/mL) but not water or ethanol, while other studies assume aqueous solubility for in vivo dosing. To resolve contradictions:

  • Standardized Solvent Systems : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vivo formulations and validate via dynamic light scattering (DLS) for aggregation .
  • LogP Determination : Calculate partition coefficients (e.g., shake-flask method) to predict bioavailability and adjust experimental conditions .

Q. How can findings on this compound be integrated into broader adenosine receptor theory?

Methodological Answer:

  • Comparative Pharmacology : Benchmark binding affinity (Ki) against reference antagonists (e.g., KW-6002, SCH 58261) using the Cheng-Prusoff equation for IC50-to-Ki conversion .
  • Molecular Docking : Model interactions with A2A receptor crystal structures (PDB: 3REY) to validate styryl group positioning in the ligand-binding pocket .

Q. What methodologies are recommended for assessing environmental stability and ecotoxicological impact?

Methodological Answer: Per Project INCHEMBIOL ( ):

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure half-life in soil/water matrices.
  • LC-MS/MS Quantification : Detect trace residues in environmental samples (LOD ≤ 1 ppb) to model bioaccumulation .

Data Presentation Guidelines

  • Raw Data Management : Append large datasets (e.g., NMR spectra, HPLC chromatograms) and highlight processed results (e.g., IC50 curves) in the main text .
  • Uncertainty Analysis : Report SEM for biological replicates and use Grubbs’ test to exclude outliers in physicochemical studies .

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